N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzyl group, a methoxy group, and a chromene ring, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide is the GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets by binding to the GABA receptor and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .
Biochemical Pathways
It is known that the compound has an affinity for gabaergic biotargets , suggesting that it may influence the GABAergic system, which plays a crucial role in neuronal excitability, sleep, and memory.
Pharmacokinetics
The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body in a manner that allows it to reach these targets .
Result of Action
It is suggested that the compound may have anticonvulsant activity . Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2,4-dichlorobenzyl chloride with 8-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide: Explored for its herbicidal properties.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-23-16-4-2-3-11-7-13(10-24-17(11)16)18(22)21-9-12-5-6-14(19)8-15(12)20/h2-8H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUYIAPTWUOXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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